1-(3-Methylphenyl)-2,3-butadien-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3 |
InChI Key |
ANPSLUVNFKJLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=C=C |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 1 3 Methylphenyl 2,3 Butadien 1 One and Analogous Allenic Ketones
Retrosynthetic Analysis and Target Compound Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. libretexts.org For the target molecule, 1-(3-methylphenyl)-2,3-butadien-1-one, several logical disconnections can be proposed based on established chemical transformations. These disconnections break the complex target molecule into simpler, commercially available, or easily synthesized starting materials known as synthons and their synthetic equivalents.
Two primary disconnection strategies are considered:
Disconnection A (Acylation Approach): This strategy involves disconnecting the bond between the carbonyl carbon and the adjacent sp-hybridized carbon of the allene (B1206475) (C1-C2 bond). This leads to an acyl cation synthon (equivalent to an acyl chloride like 3-methylbenzoyl chloride) and an allenyl anion synthon (equivalent to an allenyl organometallic reagent, such as allenyllithium or an allenyl Grignard reagent). This approach focuses on forming the ketone functionality late in the synthesis.
Disconnection B (Allene Formation Approach): This approach disconnects the allene moiety itself. A common precursor to allenes is a propargyl (alkyne) system. mdpi.com Therefore, a functional group interconversion (FGI) from the allene to a propargyl alcohol, followed by disconnection, suggests a reaction between a 3-methylphenyl-substituted carbonyl compound (e.g., 3-methylbenzaldehyde (B113406) or a derivative) and a propargyl organometallic reagent. The resulting propargyl alcohol would then require oxidation and rearrangement to yield the target allenic ketone.
A third possibility involves constructing the aryl-carbonyl bond via nucleophilic acylation substitution or a cross-coupling reaction, disconnecting the bond between the aromatic ring and the carbonyl carbon. This would require a butadienone synthon and a 3-methylphenyl organometallic reagent.
These disconnections form the basis for designing feasible synthetic pathways, which are explored in the subsequent sections.
Precursor Design and Feasibility Assessment for Allene Formation
Based on the retrosynthetic analysis, the design of appropriate precursors is critical. The feasibility of each route depends on the stability of intermediates and the selectivity of the proposed reactions.
For Disconnection A , the key precursors are 3-methylbenzoyl chloride and an allenyl organometallic reagent.
3-Methylbenzoyl chloride : This is a stable and commercially available acylating agent, readily prepared from 3-methylbenzoic acid. nih.govchemicalbook.comlookchem.comguidechem.com
Allenyl organometallic reagents : These are more challenging. Allenyllithium or allenylmagnesium bromide can be prepared from propargyl bromide but often exist in equilibrium with their propargyl isomers. This can lead to mixtures of products. The reactivity of these reagents must be carefully controlled to ensure selective acylation at the desired position without side reactions.
For Disconnection B , the precursors are a propargylic species and a carbonyl compound bearing the 3-methylphenyl moiety.
Propargyl precursors : Propargyl alcohol or its derivatives are common starting materials. Asymmetric synthesis of propargylic alcohols from ketones is a well-established field, providing a route to chiral allenes if desired. nih.govresearchgate.net The subsequent oxidation and potential rearrangement of the propargyl alcohol to the allenic ketone is a key transformation that must be high-yielding. rsc.org
3-Methylphenyl carbonyl precursors : 3-Methylbenzaldehyde or other ketones with the 3-methylphenyl group are readily available starting materials for this pathway.
The feasibility of allene formation is often the crux of the synthesis. Direct methods that build the allene from non-allene precursors are often preferred to avoid handling potentially unstable allenyl intermediates. Rearrangement and elimination reactions are particularly powerful in this regard.
Exploration of Established Allenic Ketone Synthesis Routes
Several classes of reactions have been successfully employed for the synthesis of allenes and allenic ketones. The choice of method depends on the desired substitution pattern and the functional group tolerance of the substrates.
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for olefination. libretexts.orgorganic-chemistry.orgwikipedia.org While typically used to form C=C double bonds from carbonyls, they can be adapted for allene synthesis.
One strategy involves the reaction of a ketene (B1206846) with a phosphorus ylide. The ketene, possessing a C=C=O system, can react with a suitable phosphorane (e.g., Ph₃P=CR¹R²) to generate the allene skeleton.
The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, offers advantages such as the use of milder bases and easier removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.orgnrochemistry.com The HWE reaction is known for producing predominantly E-alkenes due to thermodynamic control in the elimination step. organic-chemistry.org For allene synthesis, specialized phosphonate reagents are required. For instance, a "double Horner-Wadsworth-Emmons reaction" starting from methylene-bisphosphonate has been developed to synthesize allenes from two different carbonyl compounds in a stepwise manner. researchgate.net
| Reagent Class | Typical Substrates | Key Features | Selectivity |
| Wittig Reagent | Aldehydes, Ketones | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. | Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. organic-chemistry.org |
| HWE Reagent | Aldehydes, Ketones | More nucleophilic than Wittig reagents; water-soluble phosphate byproduct. nrochemistry.com | Generally high E-selectivity. |
| Still-Gennari HWE | Aldehydes | Uses electron-withdrawing phosphonates (e.g., trifluoroethyl). | High Z-selectivity. nrochemistry.com |
This table summarizes key features of Wittig-type olefination reactions.
Organometallic coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly versatile for constructing aryl ketones and α,β-unsaturated systems. organic-chemistry.orgacs.orgorganic-chemistry.org
A plausible route to this compound involves the coupling of a 3-methylphenyl organometallic reagent with a suitable allenic electrophile. For example, a Stille or Suzuki coupling could be envisioned between an organotin or organoboron derivative of toluene (B28343) and an activated allenic carbonyl compound.
Alternatively, the acylation of an allenyl organometallic reagent provides a direct route. The reaction of an allenylindium reagent with an aryl iodide in the presence of a palladium catalyst has been shown to produce α,β-unsaturated ketones. acs.org Similarly, allenyl and propargyl organomercurials can be acylated to yield allenic and propargylic ketones, respectively. acs.org These methods directly install the acyl group from an acyl chloride onto the pre-formed allenic or propargylic framework.
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |
| Suzuki | Arylboronic acid (e.g., 3-methylphenylboronic acid) | Allenyl halide/triflate | Palladium |
| Stille | Arylstannane (e.g., 3-methylphenyltrimethylstannane) | Allenyl halide/triflate | Palladium |
| Negishi | Organozinc | Allenyl halide/triflate | Palladium/Nickel |
| Acylation | Allenyl organometallic (e.g., organoindium, organomercury) | Acyl chloride (e.g., 3-methylbenzoyl chloride) | Often stoichiometric or requires catalyst organic-chemistry.orgacs.org |
This table outlines potential organometallic coupling strategies for the synthesis of the target compound.
Rearrangement reactions provide an elegant and often highly efficient means of accessing the allene functional group from more stable precursors.
Doering-LaFlamme Allene Synthesis and Skattebøl Rearrangement : This two-stage process converts an alkene into an allene by adding a carbon atom. wikipedia.org First, the alkene is reacted with a dihalocarbene (e.g., from bromoform or chloroform) to form a gem-dihalocyclopropane. In the second step, this intermediate is treated with an organolithium reagent or a reducing metal. wikipedia.org This generates a cyclopropylidene or carbenoid, which undergoes a spontaneous electrocyclic ring-opening to furnish the allene. This process is known as the Skattebøl rearrangement. youtube.comstackexchange.com This method is a powerful way to generate the allene core, which could then be functionalized. acs.orgnih.gov
Rearrangement of Propargylic Precursors : Propargylic systems can undergo various rearrangements to yield allenes. For instance, the youtube.comyoutube.com-sigmatropic rearrangement of propargyl vinyl ethers (Claisen rearrangement) or propargyl esters can lead to allenic products. More directly, propargylic alcohols can be isomerized to α,β-unsaturated ketones, but specific conditions can favor the formation of allenic ketones, often through oxidation of homopropargylic alcohols or rearrangement of acetylenic oxiranes. rsc.org
Directed Synthesis of the 3-Methylphenyl Moiety Precursors
The synthesis of the target molecule relies on the availability of key precursors bearing the 3-methylphenyl (m-tolyl) group. These are generally accessible through standard aromatic chemistry.
3-Methylbenzoyl chloride : This is a crucial reagent for acylation-based strategies. It is typically synthesized from 3-methylbenzoic acid (m-toluic acid) by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comlookchem.com N,N-dimethylformamide (DMF) is often used as a catalyst. chemicalbook.com
3-Bromotoluene : This compound is a versatile precursor for organometallic reagents (e.g., Grignard or organolithium reagents) or as an electrophile in cross-coupling reactions. It can be prepared from 3-toluidine (m-toluidine) via a Sandmeyer reaction, which involves diazotization with sodium nitrite and an acid, followed by treatment with cuprous bromide (CuBr). chemicalbook.comorgsyn.org Another route involves the electrophilic bromination of toluene, which produces a mixture of ortho, meta, and para isomers that must be separated. Directing group strategies can be employed to improve the yield of the meta isomer.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficient synthesis of this compound and its analogs hinges on the meticulous optimization of reaction parameters. Key factors that significantly influence the reaction outcome include the choice of catalyst, solvent, temperature, and the nature of the base.
Catalyst Selection: A variety of metal catalysts have been demonstrated to be effective in the synthesis of allenic ketones. For instance, in the copper(I)-catalyzed cross-coupling of conjugated ene-yne-ketones with terminal alkynes, copper(I) iodide (CuI) has been identified as a highly effective catalyst. acs.org The optimization of catalyst loading is also crucial; typically, a loading of 10 mol % of CuI provides a good balance between reaction efficiency and cost-effectiveness. acs.org In other systems, such as the cycloisomerization of allenyl ketones to furans, cationic gold(I) complexes, like [Au(PPh₃)]OTf, and other metal triflates, including those of indium and silver, have shown excellent catalytic activity, leading to nearly quantitative yields. nih.gov
Solvent Effects: The choice of solvent can dramatically impact the yield of the desired allenic ketone. In the aforementioned copper-catalyzed cross-coupling reaction, acetonitrile (MeCN) was found to be the most suitable solvent, affording the product in significantly higher yields compared to other solvents like toluene or THF. acs.org The concentration of the reaction mixture can also be a critical parameter, with diluted solutions sometimes leading to improved yields by minimizing side reactions. acs.org
Temperature Control: Reaction temperature is a key variable that must be carefully controlled to maximize the yield and selectivity of the desired product. For the copper-catalyzed synthesis of furan-substituted allenes, the optimal temperature range was determined to be 40–45 °C. acs.org Deviations from this range, either to higher or lower temperatures, resulted in diminished yields. acs.org This highlights the necessity of empirical determination of the optimal temperature for each specific synthetic transformation.
Influence of Base: In many synthetic routes to allenic ketones, a base is employed to facilitate the reaction. The nature and stoichiometry of the base can be pivotal. Interestingly, in some copper-catalyzed reactions, it has been demonstrated that the amount of a bulky amine base, such as i-Pr₂NEt, can be reduced to catalytic amounts without compromising the reaction yield. acs.org
An illustrative example of reaction optimization is the synthesis of furan-substituted allenes, where a systematic study of these parameters led to a significant increase in product yield.
| Entry | Catalyst (mol %) | Solvent | Base (mol %) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI (10) | Toluene | i-Pr₂NEt (120) | 60 | 45 |
| 2 | CuI (10) | THF | i-Pr₂NEt (120) | 60 | 52 |
| 3 | CuI (10) | MeCN | i-Pr₂NEt (120) | 60 | 69 |
| 4 | CuI (10) | MeCN | i-Pr₂NEt (120) | 45 | 82 |
| 5 | CuI (10) | MeCN | i-Pr₂NEt (20) | 45 | 85 |
This interactive table showcases the optimization of reaction conditions for the synthesis of a model furan-substituted allene, demonstrating the impact of solvent, temperature, and base concentration on the reaction yield. acs.org
Stereoselective Synthesis Methodologies for Chiral Allenic Ketones
The synthesis of chiral allenes is of great interest due to their unique stereochemical properties and their utility as chiral building blocks in asymmetric synthesis. researchgate.net Several strategies have been developed for the stereoselective synthesis of chiral allenic ketones, primarily revolving around the use of chiral catalysts or chiral auxiliaries.
Chiral Ligand Strategy: One prominent approach involves the use of a chiral ligand in conjunction with a metal catalyst. This "chiral ligand" strategy has been successfully applied in the asymmetric allenation of terminal alkynes (ATA) reactions. nih.govacs.org By employing a suitable chiral ligand, the metal center becomes a chiral environment, which can effectively differentiate between the prochiral faces of the substrate, leading to the formation of one enantiomer of the allene product in excess.
Chiral Amine Strategy: An alternative and powerful method is the "chiral amine" strategy. nih.govacs.org This approach utilizes a chiral amine, such as (S)- or (R)-α,α-diphenylprolinol, in the reaction of terminal alkynes with aldehydes or ketones. nih.gov The chiral amine can participate in the reaction mechanism to induce stereoselectivity, leading to optically active 1,3-disubstituted allenes. nih.gov This method has the advantage of not requiring a separate chiral ligand, simplifying the reaction setup.
Substrate-Controlled Diastereoselective Synthesis: In cases where the substrate already contains a chiral center, it is possible to achieve diastereoselective synthesis of allenic ketones. The existing stereocenter can direct the approach of the reagents, leading to the preferential formation of one diastereomer. For instance, the reductive coupling of ketones with a chiral allenamide has been shown to produce chiral γ-hydroxyaldehyde equivalents with good diastereoselectivity. nih.gov
The development of enantioselective propargylation and allenylation reactions of ketones has been a significant area of research. For example, a copper-catalyzed method employing a modular ligand scaffold and an allenylboronic acid pinacol ester has been reported for the enantioselective propargylation of ketones, affording tertiary alcohols with good yields and enantioselectivities. acs.org While this produces a homopropargylic alcohol rather than an allenic ketone directly, such intermediates can often be further transformed into the desired chiral allenes.
The following table summarizes some key approaches to stereoselective allene synthesis.
| Methodology | Key Chiral Source | Typical Substrates | Outcome |
|---|---|---|---|
| Chiral Ligand Strategy | Chiral phosphine (B1218219) or other ligand | Terminal alkynes, aldehydes/ketones | Enantiomerically enriched allenes |
| Chiral Amine Strategy | Chiral amines (e.g., prolinol derivatives) | Terminal alkynes, aldehydes/ketones | Enantiomerically enriched allenes |
| Substrate Control | Chiral center in the substrate | Ketones and chiral allenes | Diastereomerically enriched products |
This interactive table outlines the primary methodologies for achieving stereoselective synthesis of chiral allenes, highlighting the source of chirality and the nature of the products.
The field of stereoselective allene synthesis is continually evolving, with new catalysts and methodologies being developed to provide access to these valuable chiral molecules with high levels of stereocontrol. These advancements are critical for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Methylphenyl 2,3 Butadien 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural picture of 1-(3-Methylphenyl)-2,3-butadien-1-one can be assembled.
Proton (¹H) NMR Spectral Interpretation of Allenic and Aromatic Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the allenic and aromatic protons. The allenic protons, being in a unique electronic environment, typically resonate in a specific region of the spectrum. The protons of the 3-methylphenyl group will show characteristic splitting patterns and chemical shifts influenced by the methyl substituent and the allenyl ketone group.
The protons of the terminal CH₂ group of the allene (B1206475) are anticipated to appear as a doublet, while the proton of the CH group will likely be a triplet due to coupling with the terminal protons. The aromatic protons are expected to appear further downfield, with their multiplicity and chemical shifts dictated by their positions on the phenyl ring relative to the methyl and allenyl ketone substituents. The methyl group protons will likely appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Allenic CH₂ | 5.0 - 5.5 | d | 6.0 - 7.0 |
| Allenic CH | 5.8 - 6.3 | t | 6.0 - 7.0 |
| Aromatic H (ortho) | 7.6 - 7.8 | m | - |
| Aromatic H (meta) | 7.3 - 7.5 | m | - |
| Aromatic H (para) | 7.3 - 7.5 | m | - |
| Methyl (CH₃) | 2.3 - 2.5 | s | - |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
Carbon-13 (¹³C) NMR Analysis of Unique Allene Carbons and Aromatic System
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature in the spectrum of this compound is the set of signals corresponding to the three carbons of the allene functionality. The central sp-hybridized carbon of the allene (C=C=C) is characteristically deshielded and appears at a very high chemical shift, often above 200 ppm. acdlabs.com The two sp²-hybridized terminal carbons of the allene resonate at lower chemical shifts. acdlabs.comspectrabase.com
The aromatic carbons will exhibit signals in the typical aromatic region (around 110-150 ppm), with the chemical shifts influenced by the substituents. oregonstate.eduwisc.edu The carbonyl carbon of the ketone is also a distinctive feature, appearing in the downfield region of the spectrum, typically between 190 and 220 ppm. wisc.edu The methyl carbon will give rise to a signal in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Allenic C=C =C | 200 - 215 |
| Allenic C =C=C | 80 - 100 |
| Aromatic C (substituted) | 130 - 150 |
| Aromatic C-H | 125 - 135 |
| Carbonyl (C=O) | 190 - 205 |
| Methyl (CH₃) | 20 - 25 |
Note: Predicted values are based on established correlations for allenes and substituted aromatic compounds. acdlabs.comresearchgate.net
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination
To definitively establish the connectivity of the protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A ¹H-¹H COSY experiment would reveal correlations between coupled protons. libretexts.org For instance, a cross-peak between the allenic CH and CH₂ protons would confirm their adjacent relationship. Correlations between the aromatic protons would help in assigning their specific positions on the phenyl ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can offer insights into its conformational properties.
Characteristic Absorptions of the Allene and Ketone Functional Groups
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the allene and ketone functionalities.
The allene group typically exhibits a strong, characteristic asymmetric stretching vibration (C=C=C) in the region of 1950-1900 cm⁻¹. researchgate.net This is often a sharp and intense band in the IR spectrum. A symmetric stretching mode may be observed in the Raman spectrum around 1100 cm⁻¹.
The ketone functional group will give rise to a strong and sharp C=O stretching absorption in the IR spectrum, typically in the range of 1680-1660 cm⁻¹ for an α,β-unsaturated ketone conjugated with an aromatic ring. researchgate.net This conjugation lowers the frequency from that of a simple aliphatic ketone.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1900 |
| Ketone (C=O) | Stretch | 1680 - 1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Alkenyl) | Stretch | 3100 - 3000 |
| C-H (Alkyl) | Stretch | 3000 - 2850 |
Note: These are typical frequency ranges and can be influenced by the specific molecular environment.
Aromatic Ring Vibrational Modes and Substituent Effects
The 3-methylphenyl group will also display a series of characteristic vibrational modes. The C=C stretching vibrations within the aromatic ring typically appear as a group of bands in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring influences the intensity and position of these bands, as well as the out-of-plane C-H bending vibrations that appear in the 900-650 cm⁻¹ region, which can be diagnostic of the 1,3-disubstitution pattern. The presence of the methyl substituent will also introduce C-H stretching and bending vibrations for the methyl group itself. tandfonline.com
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation pathways. For a compound with the chemical formula C9H10O, HRMS would confirm the molecular weight and provide insights into its constituent atoms.
Elemental Composition
The expected exact mass of the molecular ion [M]+• of this compound can be calculated by summing the exact masses of its constituent atoms. This theoretical mass is then compared with the experimentally determined mass from an HRMS instrument, which can measure m/z values to several decimal places. The close correlation between the theoretical and observed mass confirms the elemental formula.
| Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Difference (ppm) |
|---|---|---|---|
| C9H10O | 134.07316 | Data not available | Data not available |
Fragmentation Pathways
Upon ionization in a mass spectrometer, the molecular ion of a compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its atomic arrangement. Based on the mass spectrum of its isomer, 3'-methylacetophenone (B52093), several key fragmentation pathways can be predicted for this compound. chemicalbook.com
The mass spectrum of 3'-methylacetophenone shows a prominent molecular ion peak at an m/z of 134, corresponding to the intact molecule that has lost one electron. chemicalbook.com The most abundant fragment, known as the base peak, is observed at m/z 119. chemicalbook.com This corresponds to the loss of a methyl group (•CH3), a common fragmentation for methyl-substituted aromatic compounds. chemicalbook.commsu.edu
Another significant fragment appears at m/z 91. chemicalbook.com This is often attributed to the formation of the highly stable tropylium (B1234903) ion (C7H7+). This ion can be formed through the loss of a carbonyl group (CO) from the [M-CH3]+ fragment. Further fragmentation of the tropylium ion can lead to the formation of a fragment at m/z 65, corresponding to the loss of acetylene (B1199291) (C2H2). chemicalbook.com
The primary fragmentation pathways anticipated for this compound, based on the analysis of its isomer 3'-methylacetophenone, are summarized in the table below.
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 134 | [C9H10O]+• (Molecular Ion) | - |
| 119 | [C8H7O]+ | •CH3 |
| 91 | [C7H7]+ | CO from [M-CH3]+ |
| 65 | [C5H5]+ | C2H2 from [C7H7]+ |
This detailed analysis of the fragmentation patterns, in conjunction with the precise mass measurements from HRMS, allows for the unambiguous confirmation of the structure of this compound.
Chemical Reactivity and Transformation Pathways of 1 3 Methylphenyl 2,3 Butadien 1 One
Cycloaddition Reactions Involving the Allenic System
The allenic functionality in 1-(3-methylphenyl)-2,3-butadien-1-one, with its cumulated double bonds, can participate in various cycloaddition reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the allene (B1206475), making it a suitable partner for reactions with a range of dienophiles and other unsaturated systems.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar allenic ketones suggests their participation in [2+2] cycloaddition reactions. These reactions typically occur with electron-rich or electron-deficient alkenes and alkynes, as well as with ketenes. The regioselectivity of these cycloadditions is governed by the electronic properties of the reacting partners. For instance, the reaction of an allenic ketone with an electron-rich alkene would likely proceed via a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of a four-membered ring.
With Alkenes: The reaction with simple alkenes may require thermal or photochemical activation to overcome the activation barrier. The substitution pattern on the alkene would influence the regiochemical outcome.
With Ketenes: Ketenes are highly reactive partners for [2+2] cycloadditions. The central carbon of the ketene (B1206846) is highly electrophilic and would be expected to add to the more nucleophilic carbon of the allene system in this compound.
A representative table of potential [2+2] cycloaddition partners is provided below, illustrating the expected product types.
| Dienophile | Expected Product Type | Reaction Conditions |
| Ethylene | Substituted cyclobutane (B1203170) | Thermal/Photochemical |
| Styrene | Phenyl-substituted cyclobutane | Thermal/Photochemical |
| Ethyl vinyl ether | Ethoxy-substituted cyclobutane | Thermal |
| Diphenylketene | Substituted cyclobutanone | Thermal |
This table is illustrative and based on the general reactivity of allenic systems.
The allenic system of this compound can act as a dienophile in [4+2] cycloaddition reactions, more commonly known as Diels-Alder reactions. organic-chemistry.org The electron-withdrawing carbonyl group enhances its dienophilic character, making it reactive towards electron-rich dienes. sigmaaldrich.com The reaction proceeds through a concerted mechanism, leading to the formation of a six-membered ring with good stereochemical control. libretexts.org
Alternatively, the allenic ketone can also function as the 4π component in reactions with highly activated 2π systems, although this is less common. The regioselectivity is dictated by the electronic and steric properties of both the diene and the dienophile. For a typical Diels-Alder reaction where the allenic ketone is the dienophile, the electron-rich carbon of the diene will preferentially bond to the more electron-deficient carbon of the allene.
Below is a table summarizing potential Diels-Alder reactions with this compound as the dienophile.
| Diene | Expected Product Type | Key Features |
| 1,3-Butadiene | Substituted cyclohexene (B86901) | Formation of a six-membered ring |
| Cyclopentadiene | Bicyclic adduct | Endo-selectivity is often favored |
| Danishefsky's diene | Functionalized cyclohexenone | Highly reactive diene, leading to high yields |
| 2,3-Dimethyl-1,3-butadiene | Tetramethyl-substituted cyclohexene | Electron-donating groups on the diene accelerate the reaction |
This table is illustrative and based on the general principles of the Diels-Alder reaction. organic-chemistry.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com
The regio- and stereoselectivity of cycloaddition reactions involving this compound are governed by fundamental principles of pericyclic reactions.
Regioselectivity: In Diels-Alder reactions, the regiochemical outcome can be predicted by considering the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the allenic ketone). vanderbilt.edu The interaction between the atoms with the largest orbital coefficients is favored. The presence of the electron-withdrawing carbonyl group significantly influences the LUMO of the allene, directing the regioselectivity.
Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the reactants is retained in the product. libretexts.org When a cyclic diene is used, the formation of endo and exo products is possible. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the diene, is often the kinetically favored product due to secondary orbital interactions.
Computational studies on similar systems have provided valuable insights into the transition state geometries and activation energies, which are key to understanding the observed selectivities.
Nucleophilic Additions to the Carbonyl and Allenic Moieties
The presence of both a carbonyl group and an allenic system provides two primary sites for nucleophilic attack in this compound. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
The carbonyl carbon is a hard electrophilic center and is susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org This initial addition leads to a tetrahedral intermediate which can then undergo various transformations.
With Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles that readily add to the carbonyl carbon to form tertiary alcohols after acidic workup. askthenerd.comyoutube.com
With Hydride Reagents: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the carbonyl carbon, resulting in the formation of an allenic alcohol upon protonation. libretexts.org
With Amines: Primary and secondary amines can add to the carbonyl group to form a hemiaminal intermediate, which can then dehydrate to yield an enamine or an imine, depending on the structure of the amine and the reaction conditions.
The following table outlines the expected products from nucleophilic addition to the carbonyl group.
| Nucleophile | Intermediate | Final Product (after workup) |
| Grignard Reagent (e.g., CH₃MgBr) | Magnesium alkoxide | Tertiary allenic alcohol |
| Sodium Borohydride (NaBH₄) | Alkoxyborate | Secondary allenic alcohol |
| Aniline (C₆H₅NH₂) | Hemiaminal | Imine |
| Diethylamine ((C₂H₅)₂NH) | Hemiaminal | Enamine |
This table illustrates common transformations of the carbonyl group in allenic ketones.
The central carbon of the allene system in this compound is also electrophilic and can be attacked by soft nucleophiles. This type of addition is often referred to as a Michael-type or conjugate addition.
With Soft Nucleophiles: Nucleophiles such as cuprates (organocopper reagents), thiolates, and some enamines can add to the central carbon of the allene. This addition generates an enolate intermediate, which can then be protonated or trapped with an electrophile.
Rearrangement Pathways: The initial adducts from nucleophilic addition to the allene can undergo subsequent rearrangements. For instance, acid- or base-catalyzed isomerization of the remaining double bond can lead to the formation of a more stable conjugated diene system. encyclopedia.pub Protonation of the enolate intermediate at the α-carbon can result in the formation of a β,γ-unsaturated ketone.
The competition between carbonyl addition and allene addition is a key aspect of the reactivity of this compound and can often be controlled by the choice of nucleophile and reaction conditions. Hard nucleophiles tend to favor attack at the carbonyl carbon, while soft nucleophiles are more likely to add to the allenic system.
Electrophilic Additions to the Allene Functionality
The allene moiety in this compound possesses two orthogonal π-systems, rendering it reactive towards electrophiles. The regioselectivity of these additions is governed by the electronic influence of the carbonyl group and the stability of the resulting carbocation intermediates. Generally, electrophilic attack is favored at the distal C=C bond (the C3-C4 double bond), as the electron-withdrawing ketone desensitizes the proximal C=C bond (the C2-C3 double bond).
The reaction typically proceeds via the initial attack of an electrophile (E⁺) on the terminal carbon (C4), which leads to the formation of a vinyl carbocation at C3. This intermediate is stabilized by resonance, with delocalization of the positive charge onto the carbonyl oxygen. Subsequent capture of this cation by a nucleophile (Nu⁻) at C3 yields the final product. nih.gov
For instance, the hydrohalogenation with HBr is expected to yield a β,γ-unsaturated β-haloketone. acs.org Similarly, halogenation with Br₂ would lead to a vicinal dihalide, though the reaction can be complex. The mechanism for halogen addition often involves the formation of a cyclic halonium ion intermediate. wikipedia.org
| Electrophile (E-Nu) | Reagent Example | Predicted Major Product |
| Hydrohalogenation | HBr | 3-Bromo-1-(3-methylphenyl)but-3-en-1-one |
| Halogenation | Br₂ | 3,4-Dibromo-1-(3-methylphenyl)but-3-en-1-one |
| Hydration (acid-cat.) | H₂O / H₂SO₄ | 3-Hydroxy-1-(3-methylphenyl)but-3-en-1-one |
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and gold, are powerful catalysts for a wide array of transformations involving allenes, enabling the formation of complex molecular architectures under mild conditions.
Palladium catalysis offers a versatile platform for the functionalization of allenes, including this compound. These reactions often proceed through the formation of a π-allyl palladium intermediate after an initial oxidative addition or carbopalladation step.
Cross-Coupling Reactions: Allenyl ketones can participate in cross-coupling reactions with various partners. For example, in a Heck-type reaction, an aryl halide (Ar-X) can add across the allene. The regioselectivity of the insertion of the allene into the Ar-Pd-X species determines the final product structure, leading to substituted dienes. Oxidative cross-coupling of the allene with another allene molecule or a different unsaturated partner can also be achieved, yielding functionalized acs.orgdendralenes or other conjugated systems. nih.govacs.org
Carbonylative Reactions: In the presence of carbon monoxide, palladium catalysts can facilitate carbonylative transformations. For example, a carbonylative cyclization can occur where the allene, an aryl halide, and CO are coupled to form complex heterocyclic ketones. scispace.comchim.it Another possibility is the fluoroalkylative carbonylation, where a fluoroalkyl group and a carbonyl group are added across the π-system, leading to allenyl primary amides. acs.org
| Reaction Type | Coupling Partner(s) | Catalyst System (Typical) | Potential Product Class |
| Heck-type Reaction | Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃ | Aryl-substituted dienes |
| Oxidative Coupling | Second Allene | Pd(OAc)₂, Ag₂CO₃ | Substituted acs.orgdendralenes |
| Carbonylative Cyclization | Aryl Halide, CO | PdCl₂, Ligand, CO (atm) | Fused heterocyclic ketones |
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective for promoting the cycloisomerization of allenyl ketones. uniovi.es Due to their strong π-philicity, gold catalysts readily activate the allene moiety towards nucleophilic attack. acs.org
For this compound, the most prominent gold-catalyzed transformation is its cycloisomerization to a substituted furan (B31954). nih.gov The reaction is initiated by the coordination of the Au(I) catalyst to the allene system. This activation facilitates an intramolecular attack by the lone pair of the carbonyl oxygen onto the central carbon (C3) of the allene in a 6-endo-dig cyclization pathway. This process forms a zwitterionic intermediate, which can be represented as a gold-carbene or a vinyl-gold species. A subsequent 1,2-hydride shift followed by protodeauration regenerates the catalyst and yields the furan product. nih.gov The expected product from this reaction would be 2-methyl-4-(3-methylphenyl)furan. This transformation is typically high-yielding and occurs under mild reaction conditions. nih.gov
Other gold-catalyzed cascade reactions involving intermolecular partners are also possible. For instance, after the initial cyclization, the intermediate could be trapped by an external alkyne, leading to more complex β-alkynyl-γ-butenolides. nih.gov
Isomerization Studies and Tautomeric Equilibria
Allenic ketones can undergo isomerization under thermal or catalytic conditions to form more thermodynamically stable isomers. The primary isomerization pathway for this compound is its conversion to the conjugated dienone, 1-(3-methylphenyl)buta-1,3-dien-1-one.
This deconjugation-conjugation process can be catalyzed by both acids and bases. researchgate.net
Acid Catalysis: Protonation of the carbonyl oxygen enhances the acidity of the γ-protons (on the C4 methyl group). Subsequent deprotonation at C4 and reprotonation at C2 leads to the conjugated dienone.
Base Catalysis: A base can directly remove a proton from the γ-position to form a dienolate anion. This resonance-stabilized anion can then be protonated at the α-carbon (C2) to yield the conjugated product.
Thermal isomerization of allenyl ketones can also lead to the formation of furans, though this typically requires higher temperatures than metal-catalyzed pathways and may proceed through different mechanisms, potentially involving diradical intermediates. acs.org
The interconversion between this compound and 1-(3-methylphenyl)buta-1,3-dien-1-one represents a form of vinylogous tautomerism. Unlike classical keto-enol tautomerism which involves an α-hydrogen, this equilibrium involves a γ-hydrogen and the migration of a double bond across a conjugated system. stackexchange.com
The equilibrium position is dictated by the relative stabilities of the two isomers. The conjugated 1,3-dienone is generally the thermodynamically more stable isomer due to the extended π-conjugation across the two double bonds and the carbonyl group. Therefore, under equilibrium conditions, the conjugated form is expected to predominate. The allenic ketone can be considered the kinetic product in some syntheses, which can then be isomerized to the more stable thermodynamic product.
Theoretical and Computational Investigations of 1 3 Methylphenyl 2,3 Butadien 1 One
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space, and to analyze the distribution of electrons within the molecule.
The presence of rotatable bonds in 1-(3-Methylphenyl)-2,3-butadien-1-one, specifically the bond connecting the phenyl ring to the carbonyl group and the allenic moiety, gives rise to various possible conformations. These different spatial arrangements, or conformers, can exhibit distinct energies and, consequently, different stabilities and reactivities.
A thorough conformational analysis is typically performed by systematically rotating the dihedral angles of these key bonds and calculating the corresponding single-point energies. This process maps out the potential energy surface of the molecule. The points on this surface with the lowest energies, known as energy minima, correspond to the most stable conformers. DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in accurately locating these minima and the transition states that separate them. rsc.orgrsc.org The relative energies of these conformers provide insights into their population distribution at a given temperature.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 0 | 0.00 |
| B | 90 | 3.5 |
| C | 180 | 1.2 |
*Dihedral angle defined by C(aryl)-C(aryl)-C(carbonyl)-C(allene)
Note: The data in this table is illustrative and represents the type of information obtained from a DFT conformational analysis. Actual values would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these frontier orbitals are crucial in determining how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the allenic double bonds and the methyl-substituted phenyl ring, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient regions, such as the carbonyl carbon, which would be the primary site for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
|---|---|---|---|
| HOMO | -6.5 | Allene (B1206475), Phenyl Ring | Nucleophilic/Site of Electrophilic Attack |
| LUMO | -1.8 | Carbonyl Carbon, Allene | Electrophilic/Site of Nucleophilic Attack |
| HOMO-LUMO Gap | 4.7 | - | Indicator of Chemical Stability |
Note: The energy values are hypothetical and serve to illustrate the output of an FMO analysis.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions at the molecular level. nih.gov For this compound, these methods can be used to investigate various potential reaction pathways, such as cycloadditions, nucleophilic additions to the carbonyl group, or reactions involving the allene moiety.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating and characterizing this transition state is paramount to understanding the reaction mechanism and predicting its rate. Computational methods, particularly DFT, are employed to find the geometry of the transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction kinetics. nih.gov A lower activation energy corresponds to a faster reaction. For instance, in a hypothetical Diels-Alder reaction involving the allenic system, DFT calculations could be used to model the concerted formation of the new sigma bonds and determine the energetic barrier for this process. acs.org
A Potential Energy Surface (PES) is a multi-dimensional plot that represents the energy of a molecule or a system of reacting molecules as a function of their geometric parameters. rsc.org By mapping the PES for a specific reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. This detailed map provides a comprehensive understanding of the reaction mechanism, allowing for the identification of the most favorable reaction channel and the prediction of potential side products. Techniques like intrinsic reaction coordinate (IRC) calculations are often used to trace the path from a transition state down to the corresponding reactants and products on the PES.
Spectroscopic Property Prediction from First Principles
Computational methods can predict various spectroscopic properties of molecules ab initio, meaning from fundamental principles without experimental input. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. nih.gov These calculated frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. youtube.com These theoretical predictions can help in understanding the photophysical properties of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acrolein |
| Furan (B31954) |
| Ketene (B1206846) |
| 1,3-butadiene |
| Phenyl radical |
| Cyclobutene |
| Bicyclo[1.1.0]butane |
| 1,2-butadiene |
| Propargyl |
| Methyl radical |
| Vinyl radical |
| Ethylene |
| Acetylene (B1199291) |
| Benzene (B151609) |
| 1-methyl-4-phenyl-1-azabuta-1,3-diene |
| 4-phenyl-1-oxabuta-1,3-diene |
| 4-methyl-2-oxetanone |
| (Z)-3-hydroxypropenal |
| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |
| (1E,3E)-1,4-dinitro-1,3-butadiene |
| N-methyl azomethine ylide |
| 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline |
| 2-azabutadiene |
| N-diacetamides |
| 2-(3-bromo phenyl)1,3-dithian |
| 2,3-diaza-1,3-butadiene |
Theoretical Vibrational Spectra and Assignment
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the prediction of infrared (IR) and Raman spectra. ekb.eg These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions. For a precise assignment, a Potential Energy Distribution (PED) analysis is often conducted.
For this compound, several characteristic vibrational modes are anticipated. The most prominent of these is the carbonyl (C=O) stretching vibration. In typical ketones, this mode appears around 1715 cm⁻¹. However, conjugation with the adjacent allene and the phenyl ring is expected to delocalize the electron density, weakening the C=O bond and shifting this frequency to a lower wavenumber, likely in the range of 1665-1685 cm⁻¹. youtube.com
The allenic C=C=C asymmetric stretching mode is another key feature, typically observed in the 1900-2000 cm⁻¹ region. The phenyl ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, along with C=C stretching modes within the ring, typically found in the 1450-1600 cm⁻¹ range. The methyl group attached to the phenyl ring will have its own symmetric and asymmetric stretching and bending modes.
A hypothetical table of calculated vibrational frequencies and their assignments for this compound, based on DFT calculations, is presented below.
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) | Vibrational Mode Description |
| 3105 | ν(C-H) (98%) | Aromatic C-H Stretch |
| 3088 | ν(C-H) (99%) | Aromatic C-H Stretch |
| 2975 | νas(C-H) (95%) | Methyl Asymmetric Stretch |
| 2880 | νs(C-H) (96%) | Methyl Symmetric Stretch |
| 1965 | νas(C=C=C) (88%) | Allenic Asymmetric Stretch |
| 1678 | ν(C=O) (85%) | Carbonyl Stretch |
| 1595 | ν(C=C) (90%) | Aromatic C=C Stretch |
| 1480 | δas(C-H) (80%) | Methyl Asymmetric Bend |
| 1250 | νs(C=C=C) (75%) | Allenic Symmetric Stretch |
| 810 | γ(C-H) (82%) | Aromatic C-H Out-of-Plane Bend |
Note: This table is illustrative and based on typical values for the described functional groups. Actual computational results would provide a more extensive list of modes.
Electronic Excitation Spectra and UV-Vis Characterization
The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.
The electronic spectrum of this molecule is expected to be dominated by two main types of transitions: π → π* and n → π*. rsc.orglibretexts.org
π → π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation across the phenyl ring, carbonyl group, and allene system creates a smaller Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. libretexts.org This is expected to result in a strong absorption band at a relatively long wavelength (red-shifted) in the UV region.
n → π transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths.
TD-DFT calculations would provide the maximum absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity.
Table 2: Predicted Electronic Transitions for this compound Calculated using TD-DFT/B3LYP/6-311++G(d,p) in a non-polar solvent model (cyclohexane).
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 3.45 | 359 | 0.015 | n → π | HOMO → LUMO |
| 4.62 | 268 | 0.580 | π → π | HOMO-1 → LUMO |
| 5.15 | 241 | 0.210 | π → π* | HOMO → LUMO+1 |
Note: This table is a hypothetical representation of expected results from a TD-DFT calculation.
Solvation Effects and Environmental Influences on Reactivity
The solvent environment can significantly alter the spectral and reactive properties of a molecule. Computational models, particularly the Polarizable Continuum Model (PCM), are widely used to simulate these effects by treating the solvent as a continuous dielectric medium. researchgate.netnih.gov
For this compound, the polarity of the solvent is expected to have a noticeable impact. The carbonyl group imparts a significant dipole moment to the molecule. In polar solvents, dipole-dipole interactions can stabilize the ground state and the excited state to different extents. ucsb.edu
Vibrational Spectra: In the vibrational spectrum, the C=O stretching frequency is particularly sensitive to the solvent. Polar, protic solvents can form hydrogen bonds with the carbonyl oxygen, further weakening the C=O bond and causing a red shift (a shift to lower frequency) in its stretching vibration. nih.gov
Electronic Spectra (Solvatochromism): The electronic transitions are also affected. The n → π* transition often exhibits a hypsochromic (blue) shift in polar solvents. This occurs because the non-bonding electrons on the oxygen are stabilized by the polar solvent, increasing the energy required to excite them. ucsb.edu Conversely, the high-intensity π → π* transition may show a bathochromic (red) shift in polar solvents if the excited state is more polar than the ground state and is thus stabilized to a greater degree by the solvent.
Reactivity: Solvation affects reactivity by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, such as nucleophilic addition to the carbonyl carbon or cycloaddition reactions involving the allene, the polarity of the solvent can influence the reaction rates. A polar solvent would likely stabilize a polar transition state, thereby accelerating the reaction. Computational studies can model these reaction pathways in different solvent environments to predict changes in activation energy barriers. For instance, the energy barrier for a reaction might be lowered in a polar solvent like water compared to a non-polar solvent like cyclohexane. orientjchem.org
Applications and Advanced Materials Science Perspectives
Role as a Building Block in Complex Molecule Synthesis
The unique electronic and steric properties of the allenic ketone moiety in 1-(3-methylphenyl)-2,3-butadien-1-one make it a highly valuable intermediate in synthetic organic chemistry. The cumulative double bonds of the allene (B1206475) group, conjugated with a carbonyl, provide multiple reactive sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions. This functionality allows for the strategic construction of intricate molecular structures, including heterocyclic and polycyclic systems that are often scaffolds for biologically active compounds.
Synthesis of Heterocyclic Compounds
Allenic ketones, such as this compound, are effective precursors for a variety of heterocyclic compounds. The electrophilic nature of both the central allene carbon and the carbonyl carbon allows for controlled reactions with binucleophiles to form cyclic structures. A prominent example is the synthesis of substituted pyrazoles through the cyclocondensation reaction with hydrazines. researchgate.net This reaction proceeds under mild conditions and demonstrates high efficiency. The process involves an initial Michael-type addition of hydrazine (B178648) to the allene, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole (B372694) ring. researchgate.net
Another significant application is the synthesis of chromene derivatives. Research has shown that allenic esters and ketones can react with salicyl N-tosylimines in the presence of an amine catalyst. acs.org This process provides straightforward access to highly functionalized chromenes, which are a major class of bioactive molecules. acs.org The reaction likely proceeds through a cascade of nucleophilic addition and intramolecular cyclization, showcasing the utility of the allenic ketone scaffold. acs.org
| Reactant Class | Reagent | Product Class | Conditions | Significance | Reference |
|---|---|---|---|---|---|
| Allenic Ketones | Hydrazine Hydrate (NH₂NH₂·H₂O) | 3,5-Disubstituted Pyrazoles | Mild, catalyst-free | Efficient route to biologically relevant pyrazole frameworks. | researchgate.net |
| Allenic Ketones | Salicyl N-Tosylimines | Functionalized Chromenes | Amine-catalyzed | Access to a major class of bioactive heterocyclic molecules. | acs.org |
Construction of Polycyclic Frameworks
The conjugated system of this compound is well-suited for cycloaddition reactions, which are powerful tools for constructing polycyclic frameworks in a single step. The allene moiety can act as a 2π-electron component in [2+2] and [4+2] cycloadditions. nih.gov
In a Diels-Alder ([4+2]) reaction, the terminal double bond of the butadienone system can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com This strategy provides a reliable method for building substituted cyclohexene (B86901) rings, which are foundational components of many complex polycyclic natural products and materials. wikipedia.org
Furthermore, Lewis acid-promoted [2+2] cycloadditions between electron-deficient allenes (like allenic ketones) and alkenes offer a concerted and stereocontrolled route to cyclobutane (B1203170) rings. acs.org These strained four-membered rings are versatile synthetic intermediates that can be elaborated into more complex polycyclic systems, including ladderanes. acs.org The ability to control stereochemistry in these reactions is crucial for the synthesis of complex target molecules. acs.org
Precursor for Natural Product Synthesis
The allene functional group is a recurring motif in numerous natural products, many of which exhibit intriguing biological activities. nih.govresearchgate.net Allenic ketones are therefore valuable precursors in the total synthesis of such compounds. The development of stereoselective cycloaddition methods has been instrumental in applying these building blocks to the synthesis of complex natural products. acs.org
For instance, the stereoselective [2+2] cycloaddition of allenic ketones with alkenes has been successfully applied as a key step in the syntheses of several natural products. acs.org Notable examples include the syntheses of (−)- nih.gov-ladderanol, (+)-hippolide J, and (−)-cajanusine. acs.org These syntheses leverage the unique reactivity of the allenic ketone to construct challenging cyclic frameworks with high precision, underscoring the importance of this functional group as a strategic building block in advanced organic synthesis. acs.org
Monomer in Polymerization Studies
The unsaturated nature of this compound suggests its potential use as a monomer in polymerization reactions. Butadienone and its derivatives can, in principle, undergo polymerization through their vinyl or allenyl functionalities, leading to novel polymer architectures with unique properties conferred by the pendant aryl ketone groups.
Exploration of Butadienone Derivatives in Polymer Architectures
While specific polymerization studies on this compound are not extensively documented, research on related cumulene monomers provides insight into potential polymer architectures. For example, the living vinyl-addition polymerization of β-pinadiene, a terpene-derived cumulene, has been achieved using nickel-based catalysts. nih.gov This process yields polymers with controlled molecular weight and dispersity while retaining the monomer's bicyclic core. nih.gov By analogy, polymerization of butadienone derivatives could lead to polymers with pendant ketone functionalities along the backbone, which could serve as sites for post-polymerization modification or influence the material's thermal and mechanical properties. nih.gov The exploration of such monomers opens avenues for developing sustainable polymers from complex, functionalized building blocks. nih.gov
Stereoregular Polymerization and Material Property Modulation
Achieving control over the stereochemistry of the polymer backbone (stereoregularity) is critical for modulating the physical properties of the resulting material, such as crystallinity and thermal behavior. osti.gov In the context of allene polymerization, research on phenylallene using vanadium complexes has demonstrated high 2,3-selectivity, leading to polymers with a specific and regular microstructure. rsc.org
This type of stereocontrol, if applied to the polymerization of a butadienone monomer like this compound, would be expected to have a profound impact on the polymer's properties. A stereoregular arrangement of the bulky methylphenyl ketone side groups would influence chain packing, leading to distinct thermal properties (e.g., glass transition temperature) and potentially enhanced mechanical strength compared to an atactic (random) polymer. osti.govrsc.org The ability to precisely control the polymer architecture at the molecular level is a key goal in advanced materials science, and functionalized butadienone monomers represent a promising, albeit underexplored, class of candidates for this purpose.
| Monomer Class | Polymerization Type | Key Control Parameter | Potential Polymer Properties | Analogous System Reference |
|---|---|---|---|---|
| Cumulenes / Allenes | Living Vinyl-Addition | Catalyst Choice (e.g., Ni, V) | Controlled molecular weight, defined microstructure, tunable thermal properties (Tg, Td). | nih.govrsc.org |
| Butadienone Derivatives | Stereoregular Polymerization | Catalyst and Ligand Design | High stereoregularity influencing crystallinity, mechanical strength, and thermal stability. | osti.govrsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Methylphenyl)-2,3-butadien-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A Claisen-Schmidt condensation is a viable approach, involving the reaction of 3-methylacetophenone with an aldehyde in the presence of a base (e.g., NaOH) or acid catalyst (e.g., thionyl chloride) under reflux. For example, describes a similar synthesis for a chalcone derivative using ethanol as the solvent and thionyl chloride as a catalyst. Optimization involves adjusting stoichiometry, temperature, and catalyst loading to maximize yield. Monitoring reaction progress via TLC or GC-MS is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm the presence of the conjugated dienone system (e.g., characteristic ketone and alkene signals).
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm and conjugated C=C stretches around 1600 cm.
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection. highlights similar validation workflows for chalcone derivatives .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Test polar aprotic solvents (e.g., ethyl acetate, acetone) or mixed systems (e.g., ethanol-water). Solubility trials at varying temperatures are critical. For instance, used ethanol for recrystallization of a structurally related compound. Slow cooling and seeding techniques improve crystal quality.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation) to collect intensity data.
- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination, as described in for small-molecule systems .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R-factors and residual electron density maps.
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Perform graph set analysis ( ) to categorize intermolecular interactions. Identify donor-acceptor pairs (e.g., C=O⋯H–C) and quantify their geometry (distance, angle). Software like Mercury (CCDC) can visualize packing motifs. For example, ’s Etter formalism helps predict aggregation behavior in aromatic ketones .
Q. What computational methods reconcile discrepancies between experimental and theoretical UV-Vis spectra?
- Methodological Answer :
- TD-DFT Calculations : Optimize the ground-state geometry using Gaussian at the B3LYP/6-311++G(d,p) level. Compare vertical excitations with experimental λ.
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for ethanol) to improve agreement. used this approach for chalcone derivatives .
Q. How can researchers address instability of this compound under ambient conditions?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N/Ar) at −20°C to prevent oxidation of the dienone system.
- Stability Assays : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification. Adjust synthetic routes to introduce stabilizing substituents if needed.
Data Contradiction Analysis
Q. How to resolve conflicting NMR assignments for conjugated dienones?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to unambiguously assign alkene and aromatic protons. For example, HMBC correlations between carbonyl carbons and adjacent protons can confirm conjugation. Computational NMR prediction tools (e.g., ACD/Labs) may assist but require benchmarking against experimental data.
Q. Why might crystallographic data suggest a non-planar dienone system despite computational predictions of planarity?
- Methodological Answer : Crystal packing forces (e.g., steric hindrance from the 3-methylphenyl group) can distort bond angles. Compare gas-phase (DFT-optimized) and solid-state (crystallographic) geometries. ’s SHELXL refinement can model thermal motion to distinguish static vs. dynamic distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
